N-benzyl-2-(2-ethoxyphenoxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(2-ethoxyphenoxy)ethanamine: is an organic compound with the molecular formula C17H21NO2 and a molecular weight of 271.36 g/mol . This compound is characterized by the presence of a benzyl group attached to an ethanamine backbone, which is further substituted with a 2-ethoxyphenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-ethoxyphenoxy)ethanamine typically involves the reaction of benzylamine with 2-(2-ethoxyphenoxy)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-ethoxyphenoxy)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Substituted benzyl or ethoxyphenoxy derivatives
Scientific Research Applications
N-benzyl-2-(2-ethoxyphenoxy)ethanamine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-ethoxyphenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(2-methoxyphenoxy)ethanamine
- N-benzyl-2-(2-propoxyphenoxy)ethanamine
- N-benzyl-2-(2-butoxyphenoxy)ethanamine
Uniqueness
N-benzyl-2-(2-ethoxyphenoxy)ethanamine is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-benzyl-2-(2-ethoxyphenoxy)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-2-19-16-10-6-7-11-17(16)20-13-12-18-14-15-8-4-3-5-9-15/h3-11,18H,2,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJMJOOOLKOGGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652455 |
Source
|
Record name | N-Benzyl-2-(2-ethoxyphenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434312-10-4 |
Source
|
Record name | N-Benzyl-2-(2-ethoxyphenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.